molecular formula C15H14N4OS B285512 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide

Cat. No.: B285512
M. Wt: 298.4 g/mol
InChI Key: CGEXBHQZROINRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide, also known as MBZM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide is complex and not fully understood. However, it is believed that this compound inhibits the activity of complex I in the mitochondrial electron transport chain. This can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects include:
- Inhibition of complex I activity in the mitochondrial electron transport chain
- Decreased ATP production
- Increased ROS production
- Induction of apoptosis in cancer cells
- Neuroprotective effects in animal models of neurodegenerative diseases

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide in lab experiments is its versatility. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many different fields. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide. Some possible areas of focus include:
- Further studies on the mechanism of action of this compound
- Development of new this compound analogs with improved efficacy and safety profiles
- Studies on the potential therapeutic uses of this compound in various diseases and conditions
- Investigations into the potential side effects of this compound and ways to mitigate these effects
In conclusion, this compound is a versatile and useful compound that has been extensively studied for its potential use in scientific research. This compound has a variety of biochemical and physiological effects, and has been used in many different fields of research. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound.

Synthesis Methods

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide is a complex process that involves several steps. The first step is the synthesis of 1-methyl-1H-benzimidazole, which is then reacted with thionyl chloride to form 1-methyl-1H-benzimidazol-2-yl chloride. This compound is then reacted with sodium sulfide to form 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl] benzimidazole. Finally, this compound is reacted with 2-pyridinecarboxylic acid to form this compound.

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide has been used in a wide variety of scientific research studies. One of the most common applications of this compound is in the study of mitochondrial function. This compound has been shown to inhibit the activity of complex I in the mitochondrial electron transport chain, which can lead to a variety of physiological effects.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H14N4OS/c1-19-12-7-3-2-6-11(12)17-15(19)21-10-14(20)18-13-8-4-5-9-16-13/h2-9H,10H2,1H3,(H,16,18,20)

InChI Key

CGEXBHQZROINRN-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=N3

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=N3

Origin of Product

United States

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